molecular formula C7H6I2O B3301112 1,4-Diiodo-2-methoxybenzene CAS No. 906557-98-0

1,4-Diiodo-2-methoxybenzene

Cat. No.: B3301112
CAS No.: 906557-98-0
M. Wt: 359.93 g/mol
InChI Key: OXEFAVJGDUTEQN-UHFFFAOYSA-N
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Description

1,4-Diiodo-2-methoxybenzene is an organic compound with the molecular formula C₇H₆I₂O. It is a derivative of methoxybenzene (anisole) where two iodine atoms are substituted at the 1 and 4 positions of the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

The synthesis of 1,4-Diiodo-2-methoxybenzene typically involves electrophilic aromatic substitution (EAS). One common method is the halogenation of anisole (methoxybenzene) using iodine. The reaction of 1,2-Diiodobenzene with anisole can yield this compound. Industrial production methods may involve similar halogenation processes under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

1,4-Diiodo-2-methoxybenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1,4-Diiodo-2-methoxybenzene in chemical reactions typically involves electrophilic aromatic substitution. The iodine atoms on the benzene ring make it more reactive towards electrophiles. The reaction mechanism generally follows these steps:

Comparison with Similar Compounds

1,4-Diiodo-2-methoxybenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

1,4-diiodo-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6I2O/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEFAVJGDUTEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6I2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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